Methyl 3-amino-4-methyl-5-(pentyloxy)benzoate
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Overview
Description
Methyl 3-amino-4-methyl-5-(pentyloxy)benzoate is a chemical compound with the molecular formula C14H21NO3 and a molecular weight of 251.32 g/mol . This compound is known for its unique structure, which includes an amino group, a methyl group, and a pentyloxy group attached to a benzoate core. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-4-methyl-5-(pentyloxy)benzoate typically involves the esterification of 3-amino-4-methyl-5-(pentyloxy)benzoic acid with methanol in the presence of a strong acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, resulting in a high-purity product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-4-methyl-5-(pentyloxy)benzoate undergoes several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The pentyloxy group can be substituted with other alkoxy groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Alkyl halides and strong bases like sodium hydride (NaH) are typically employed.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Alcohol derivatives.
Substitution: Various alkoxy-substituted benzoates.
Scientific Research Applications
Methyl 3-amino-4-methyl-5-(pentyloxy)benzoate is utilized in a wide range of scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of Methyl 3-amino-4-methyl-5-(pentyloxy)benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the pentyloxy group can enhance lipophilicity, facilitating membrane permeability. These interactions can modulate biochemical pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-amino-4-methylbenzoate: Lacks the pentyloxy group, resulting in different chemical properties and applications.
Methyl 3-amino-4-butyramido-5-methylbenzoate: Contains a butyramido group instead of a pentyloxy group, leading to variations in reactivity and biological activity.
Methyl 3-{[(4-methylphenyl)sulfonyl]amino}benzoate:
Uniqueness
Methyl 3-amino-4-methyl-5-(pentyloxy)benzoate is unique due to the presence of the pentyloxy group, which imparts distinct lipophilic properties and enhances its potential for membrane permeability. This makes it particularly valuable in medicinal chemistry and drug development .
Biological Activity
Methyl 3-amino-4-methyl-5-(pentyloxy)benzoate is an organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in scientific research.
Chemical Structure and Synthesis
This compound belongs to the class of benzoate esters and features a pentyloxy group at the meta position of the benzoate ring. The synthesis typically involves the esterification of 3-amino-4-methyl-5-(pentyloxy)benzoic acid with methanol under acidic conditions. This process can be optimized through various methods, including continuous flow reactors and solid acid catalysts to enhance yield and efficiency .
Biological Activities
The compound exhibits a range of biological activities, particularly in antimicrobial and antifungal domains. Its structural features suggest potential interactions with microbial cells, which could inhibit their growth and reproduction .
Antimicrobial Activity
Research has indicated that derivatives of benzoic acid, including this compound, possess significant antimicrobial properties. For instance, studies show that similar compounds can effectively inhibit the growth of various bacterial strains, with minimum inhibitory concentration (MIC) values indicating their potency . The presence of the amino group in this compound may enhance its interaction with microbial targets.
Antifungal Activity
The antifungal potential of this compound has been explored through studies focusing on its derivatives. For example, related benzoic acid derivatives have demonstrated effectiveness against Candida species, showcasing their ability to disrupt fungal cell membranes . The unique pentyloxy substitution may further influence its antifungal efficacy.
The biological activity of this compound can be attributed to its interaction with specific molecular targets within microbial cells. It is hypothesized that the compound may inhibit key enzymes or disrupt cellular processes essential for microbial survival.
Biochemical Pathways
The compound likely engages in biochemical pathways related to microbial metabolism. Its carboxylic acid group may play a crucial role in binding to enzymes involved in metabolic processes, thereby inhibiting their activity .
Case Studies and Research Findings
- Study on Antimicrobial Efficacy : A study conducted on various benzoic acid derivatives revealed that methyl esters generally exhibited lower antimicrobial activity compared to their hydrolyzed counterparts. However, this compound showed promising results against specific bacterial strains, indicating its potential as an antimicrobial agent .
- Antifungal Screening : In a series of experiments assessing the antifungal properties of benzoic acid derivatives, this compound was tested against several fungal strains. The results indicated significant inhibition at varying concentrations, suggesting its utility in antifungal applications .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
Compound Name | Structure Features | Antimicrobial Activity | Antifungal Activity |
---|---|---|---|
This compound | Pentyloxy group; amino group | Moderate | Significant |
Methyl benzoate | No amino or pentyloxy substitution | Low | Low |
Ethyl benzoate | Ethyl instead of methyl | Low | Low |
Properties
Molecular Formula |
C14H21NO3 |
---|---|
Molecular Weight |
251.32 g/mol |
IUPAC Name |
methyl 3-amino-4-methyl-5-pentoxybenzoate |
InChI |
InChI=1S/C14H21NO3/c1-4-5-6-7-18-13-9-11(14(16)17-3)8-12(15)10(13)2/h8-9H,4-7,15H2,1-3H3 |
InChI Key |
LAUUCMOPECBODC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC(=CC(=C1C)N)C(=O)OC |
Origin of Product |
United States |
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